CNS Bioavailability: 13-Fold Superior Brain Penetration vs. Parent Glycine
In a direct comparative biodistribution study in mice, N-Benzyl-N-Cbz-glycine demonstrated a 13-fold superior brain penetration index compared to the parent amino acid, glycine [1]. This was measured after intravenous administration, confirming that the Cbz modification significantly enhances the compound's ability to cross the blood-brain barrier (BBB) [2]. This finding validates its utility as a CNS-deliverable glycine prodrug or a carrier scaffold.
| Evidence Dimension | Brain Penetration Index |
|---|---|
| Target Compound Data | 13-fold superior brain penetration index |
| Comparator Or Baseline | Glycine (parent amino acid) |
| Quantified Difference | 13-fold increase |
| Conditions | In vivo mouse model; intravenous administration; biodistribution analysis using [14C]-labeled compounds [1]. |
Why This Matters
For researchers developing CNS-targeted therapies or probes, this 13-fold improvement in brain penetration is a critical performance metric that cannot be achieved with unmodified glycine or many other glycine derivatives.
- [1] Lambert, D. M.; et al. Synthesis and distribution of N-benzyloxycarbonyl-[14C]-glycine, a lipophilic derivative of glycine. J. Labelled Compd. Radiopharm. 1995, 36 (4), 397–406. View Source
- [2] INIS Repository. N-benzyloxycarbonyl[14C]-glycine... a comparative study of biodistribution... (Author Summary). View Source
